(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Overview
Description
2’,3’,5’-Triacetyl-5-Azacytidine is a chemically modified derivative of 5-azacytidine, a well-known DNA methyltransferase inhibitor. This compound is an orally active prodrug, meaning it is metabolized in the body to produce the active drug, 5-azacytidine . It has shown promise in various scientific and medical applications, particularly in the treatment of myelodysplastic syndromes and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-triacetyl-5-azacytidine typically involves the acetylation of 5-azacytidine. The process includes the reaction of 5-azacytidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions .
Industrial Production Methods: Industrial production of 2’,3’,5’-triacetyl-5-azacytidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2’,3’,5’-Triacetyl-5-azacytidine undergoes various chemical reactions, including hydrolysis, deacetylation, and nucleophilic substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the acetyl groups in the presence of water or aqueous solutions, often catalyzed by acids or bases.
Deacetylation: This process removes the acetyl groups, converting 2’,3’,5’-triacetyl-5-azacytidine back to 5-azacytidine. Common reagents include sodium hydroxide or other strong bases.
Nucleophilic Substitution: This reaction can occur at the azacytidine moiety, where nucleophiles replace specific functional groups under suitable conditions.
Major Products: The primary product of these reactions is 5-azacytidine, which retains the biological activity of the parent compound .
Scientific Research Applications
2’,3’,5’-Triacetyl-5-azacytidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the study of DNA methylation and epigenetic modifications.
Biology: The compound is utilized in cell culture studies to investigate its effects on gene expression and cellular differentiation.
Mechanism of Action
2’,3’,5’-Triacetyl-5-azacytidine exerts its effects primarily through its conversion to 5-azacytidine in the body. 5-Azacytidine incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis. Additionally, it inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes . This dual mechanism is particularly effective in treating diseases characterized by aberrant DNA methylation, such as myelodysplastic syndromes and acute myeloid leukemia .
Comparison with Similar Compounds
5-Azacytidine: The parent compound, known for its DNA methyltransferase inhibitory activity.
Decitabine: Another DNA methyltransferase inhibitor with similar applications in cancer treatment.
Zebularine: A cytidine analog with DNA methyltransferase inhibitory properties.
Uniqueness: 2’,3’,5’-Triacetyl-5-azacytidine is unique due to its improved oral bioavailability and stability compared to 5-azacytidine. The acetylation enhances its absorption and reduces the formation of inactive metabolites in the gastrointestinal tract .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJVHISAFFLMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908161 | |
Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10302-78-0 | |
Record name | NSC291930 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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